molecular formula C11H14O2 B13595596 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol

1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol

Cat. No.: B13595596
M. Wt: 178.23 g/mol
InChI Key: HDNBERZHYFQBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring attached to a phenyl group that is substituted with methoxy and methyl groups

Preparation Methods

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol typically involves the following steps:

    Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Substitution Reactions: The phenyl group can be functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)cyclopropan-1-ol: Lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)cyclopropan-1-ol: Lacks the methoxy group on the phenyl ring.

    1-Phenylcyclopropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3-methoxy-4-methylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c1-8-3-4-9(7-10(8)13-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

HDNBERZHYFQBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.